3-Amino-3-(3-methylpyridin-4-yl)propanamide
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Overview
Description
3-Amino-3-(3-methylpyridin-4-yl)propanamide is a chemical compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the reaction of 3-methylpyridine with various reagents to introduce the amino and propanamide groups. One common method involves the use of 3-methylpyridine as a starting material, which undergoes a series of reactions including nitration, reduction, and amidation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps, each requiring precise control of temperature, pH, and reaction time to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methylpyridin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-3-(3-methylpyridin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylpyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(pyridin-4-yl)propanamide: Similar structure but lacks the methyl group on the pyridine ring.
3-Amino-3-(2-methylpyridin-4-yl)propanamide: Similar structure with the methyl group in a different position on the pyridine ring.
Uniqueness
3-Amino-3-(3-methylpyridin-4-yl)propanamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-3-(3-methylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13) |
InChI Key |
VAYJCERTEILXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(CC(=O)N)N |
Origin of Product |
United States |
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